An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride
An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological context of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). It is intended to be a foundational resource for professionals engaged in chemical research and pharmaceutical development.
Core Properties
Methyl N-methylglycinate hydrochloride is the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine).[1] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and in peptide synthesis.[2] Its stability as a hydrochloride salt makes it a preferred form over the free ester, which is prone to polymerization.[1]
Chemical and Physical Data
The fundamental physicochemical properties of Methyl N-methylglycinate hydrochloride are summarized below.
Table 1: Chemical Identifiers and Formula
| Property | Value | Source |
| CAS Number | 13515-93-0 | [2][3][4][5][6] |
| Molecular Formula | C₄H₉NO₂·HCl or C₄H₁₀ClNO₂ | [2][3][5][7] |
| Molecular Weight | 139.58 g/mol | [3][5][7] |
| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [5][7] |
| Synonyms | Sarcosine methyl ester hydrochloride, N-Methylglycine methyl ester hydrochloride, H-Sar-OMe·HCl, Methyl sarcosinate hydrochloride | [2][7][8] |
| InChI Key | HQZMRJBVCVYVQA-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CNCC(=O)OC.Cl | [5] |
Table 2: Physical Properties and Specifications
| Property | Value | Source |
| Appearance | White to off-white/cream crystalline powder | [2][3][4][5][6] |
| Melting Point | 113-123 °C | [2][4][9][10] |
| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4][5][10] |
| Purity | ≥97% | [2][6] |
| Storage | Store at 0-8 °C. For long-term storage as a powder, -20°C is recommended. | [2][3] |
| Hygroscopicity | Hygroscopic | [11] |
Experimental Protocols
Synthesis Methodologies
Several methods for the synthesis of amino acid methyl ester hydrochlorides are reported in the literature. These can be adapted for Methyl N-methylglycinate hydrochloride.
Protocol 1: Synthesis from N-Boc Protected Precursor [4]
This protocol involves the deprotection of a tert-butoxycarbonyl (Boc)-protected sarcosine methyl ester using hydrochloric acid.
-
Dissolution: Dissolve methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (1 mmol) in dichloromethane (2 mL).
-
Acidification: Cool the solution to 0 °C. Slowly add a 3.3 M solution of HCl in dioxane (5 mL).
-
Reaction: Allow the reaction mixture to warm to 20 °C and continue stirring for 1 hour.
-
Isolation: Monitor the reaction for completion. Upon completion, remove the solvent by distillation under reduced pressure.
-
Crystallization: Add anhydrous ether to the residue and stir to promote the formation of crystalline product. The resulting solid is collected as Methyl N-methylglycinate hydrochloride.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) [12]
This is a general and efficient one-pot method for the esterification of amino acids.
-
Reactant Setup: In a round-bottom flask, place the starting amino acid, N-methylglycine (sarcosine) (0.1 mol).
-
Silylation: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir.
-
Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.
-
Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the final product, Methyl N-methylglycinate hydrochloride.
Caption: A generalized workflow for the synthesis of Methyl N-methylglycinate hydrochloride.
Purification and Analysis
Purification: For products that are less crystalline or highly hygroscopic, purification can be achieved via silica gel column chromatography or gel filtration, followed by lyophilization to obtain a pure product.[4]
Analysis:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product.[2]
-
Assay: The percentage assay can be determined by non-aqueous acid-base titration.[6]
Biological Context and Applications
Methyl N-methylglycinate hydrochloride is a derivative of sarcosine, a naturally occurring amino acid that acts as a neuromodulator.[5] Its biological significance is primarily understood through its relationship with the glycine system and the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and memory function.
Sarcosine itself is an inhibitor of the glycine transporter type 1 (GlyT1), which increases the concentration of glycine in the synaptic cleft. Glycine is a co-agonist at the NMDA receptor, meaning it must bind to the receptor along with glutamate to activate it. By increasing synaptic glycine levels, sarcosine and its derivatives can enhance NMDA receptor function.[5] This modulation has led to research into their potential therapeutic applications for neurological and psychiatric disorders.
Key Research Applications:
-
Neuroscience Research: The compound is used as a tool to study neurotransmitter systems, particularly the role of glycine and its modulation of NMDA receptors.[2][5]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel drugs, especially those targeting mental health conditions like schizophrenia and depression, where NMDA receptor hypofunction is implicated.[2][5]
-
Peptide Synthesis: It is a suitable reagent for use in solution-phase peptide synthesis.[4]
Caption: Logical diagram of the compound's link to NMDA receptor modulation via Sarcosine.
Safety and Handling
Methyl N-methylglycinate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9][11]
Table 3: GHS Hazard Information
| Hazard Code | Description | Class | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral | [7] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [7][11] |
| H318/H319 | Causes serious eye damage/irritation | Serious eye damage/eye irritation | [7][11] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | [7][11] |
Handling Recommendations:
-
Use in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Avoid breathing dust.[11]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[11]
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]
- 5. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 6. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Sarcosine methyl ester hydrochloride [chembk.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

